N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
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Description
N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a useful research compound. Its molecular formula is C19H19N5O3S and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.12086066 g/mol and the complexity rating of the compound is 816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
MK-8527 primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of HIV-1, making it an attractive target for antiretroviral therapy .
Mode of Action
MK-8527 is a nucleoside reverse transcriptase translocation inhibitor (NRTTI) . It is a 7-deaza-deoxyadenosine analog that is phosphorylated intracellularly to its active triphosphate (TP) form . MK-8527-TP inhibits reverse transcriptase by immediate (translocation) and delayed chain termination . This dual mechanism of action allows MK-8527 to effectively inhibit HIV-1 replication .
Biochemical Pathways
The primary biochemical pathway affected by MK-8527 is the HIV-1 replication pathway . By inhibiting the reverse transcriptase enzyme, MK-8527 prevents the conversion of viral RNA into DNA, a critical step in the replication of HIV-1 .
Pharmacokinetics
The pharmacokinetics of MK-8527 are characterized by low to moderate clearance and volume of distribution, with good oral absorption . Following oral administration, the TP form of MK-8527 has an intracellular half-life (t1/2) in peripheral blood mononuclear cells (PBMCs) of approximately 48 hours, significantly longer than the plasma t1/2 of the parent compound, MK-8527, which is about 7 hours . This extended intracellular half-life makes MK-8527 suitable for less-frequent-than-daily dosing .
Result of Action
The inhibition of HIV-1 reverse transcriptase by MK-8527 results in a significant reduction in HIV-1 replication . This leads to a decrease in viral load and an increase in CD4+ T cell counts, improving the immune response in individuals with HIV-1 .
Action Environment
The action of MK-8527 can be influenced by various environmental factors. Furthermore, the intracellular concentration of MK-8527-TP can increase when the drug is taken with food . More research is needed to fully understand the impact of other environmental factors on the action, efficacy, and stability of MK-8527.
Properties
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-17(12-24-18(26)7-6-15(22-24)16-5-2-10-28-16)20-8-9-23-19(27)11-13-3-1-4-14(13)21-23/h2,5-7,10-11H,1,3-4,8-9,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZBCMAKHJUZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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